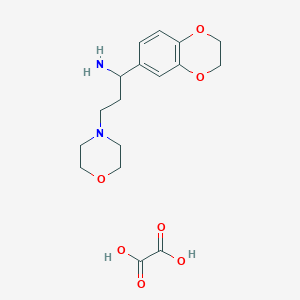

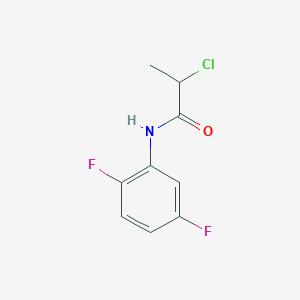

2-氯-N-(2,5-二氟苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-chloro-N-(2,5-difluorophenyl)propanamide has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the characteristics and behaviors of 2-chloro-N-(2,5-difluorophenyl)propanamide.

Synthesis Analysis

The synthesis of related compounds such as N-(2-chlorophenyl)-(1-propanamide) has been achieved through standard methods, which typically involve the reaction of appropriate amine and acyl chloride or acid anhydride to form the amide bond . The purification process often includes repeated crystallization to ensure the purity of the final product. This suggests that a similar approach could be used for the synthesis of 2-chloro-N-(2,5-difluorophenyl)propanamide, with the consideration of the electron-withdrawing effects of the difluorophenyl group potentially affecting the reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-(2,5-difluorophenyl)propanamide has been determined using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR . These compounds often crystallize in the monoclinic system and exhibit clear vibrational modes corresponding to their functional groups. The presence of halogen atoms and the amide linkage significantly influences the molecular geometry and electronic distribution, which can be expected in the case of 2-chloro-N-(2,5-difluorophenyl)propanamide as well.

Chemical Reactions Analysis

The reactivity of amide compounds is typically influenced by the resonance stabilization of the amide bond and the electronic properties of substituents on the aromatic ring . The difluorophenyl group in 2-chloro-N-(2,5-difluorophenyl)propanamide would likely increase the compound's electrophilicity, potentially affecting its reactivity in nucleophilic substitution reactions or its behavior as an electrophile in other chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their crystal transparency and dimensions, have been well-characterized . The chemical properties, including the optical transmission, band gap, and dielectric constants, have been studied through UV-Vis spectral studies and dielectric measurements . These properties are crucial for applications in electro-optic and non-linear optical materials. For 2-chloro-N-(2,5-difluorophenyl)propanamide, similar studies would be necessary to fully understand its potential in these applications.

科学研究应用

非线性光学材料研究

对新型有机电光和非线性光学材料的研究包括合成和表征N-(2-氯苯基)-(1-丙酰胺),这与所讨论的化合物密切相关。该材料经过合成、纯化,并利用缓慢蒸发技术生长了其单晶。晶体表现出透明性质,并通过各种技术包括UV-Vis、IR、NMR和粉末XRD进行了表征。测量了它们的二次谐波产生(SHG)能力,表明它们在非线性光学应用中具有潜力(Prabhu & Rao, 2000)。

晶体结构和分子相互作用研究

1-(2-氯-3,5-二氟苯基)-3-(2,6-二氯苯甲酰)脲的晶体结构与2-氯-N-(2,5-二氟苯基)丙酰胺具有核心结构相似性,揭示了其2-氯-3,5-二氟苯基环与脲基之间的近共面性,突出了复杂的分子内和分子间相互作用。这为设计具有特定化学性质的化合物提供了见解(Yan et al., 2007)。

非线性有机晶体的合成和表征

进一步对N-(2-氯苯基)-(1-丙酰胺)的生长和表征研究强调了其作为非线性有机晶体的实用性。这项研究扩展了对该材料电光和非线性光学性质的理解,支持了详细的表征技术(Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001)。

芳基取代卤代(硫氰酸盐)酰胺的抗菌特性

对3-(4-乙酰基苯基)-(2-甲基)-2-氯(溴、硫氰酸盐)丙酰胺的研究展示了含有感兴趣核心结构的化合物的合成和抗菌特性。这些研究突出了基于这种骨架开发新型抗菌剂的潜力,可用于对抗细菌和真菌感染(Baranovskyi et al., 2018)。

用于药用应用的量子化学分析

对结构类似的化合物2-氯-N-(对甲苯基)丙酰胺进行了全面的量子化学分析。这包括DFT/B3LYP和6-311G(d,p)基组计算,旨在探索其作为COVID-19蛋白酶药物抑制剂的潜力。该研究涵盖了电子性质、分子对接以及与6LU7蛋白的相互作用,表明相关化合物具有显著的药用潜力(Pandey et al., 2020)。

属性

IUPAC Name |

2-chloro-N-(2,5-difluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPOIIOIZHDLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,5-difluorophenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)

![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2523216.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)